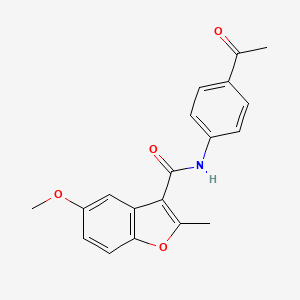

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Description

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide featuring a 4-acetylphenyl substituent on the amide nitrogen, a methoxy group at the 5-position, and a methyl group at the 2-position of the benzofuran core.

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-11(21)13-4-6-14(7-5-13)20-19(22)18-12(2)24-17-9-8-15(23-3)10-16(17)18/h4-10H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWZWYMGEIJIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ethyl 5-Methoxy-2-Methylbenzofuran-3-Carboxylate

Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate is subjected to alkaline hydrolysis using potassium hydroxide in ethanol at 80°C for 12 hours. The reaction proceeds with a yield of 97%, producing 5-methoxy-2-methylbenzofuran-3-carboxylic acid as a pale yellow solid. The optimal conditions for this step include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (95:5) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 97% |

This high yield is attributed to the stability of the benzofuran ring under basic conditions and the efficiency of the ester-to-acid conversion.

Activation of the Carboxylic Acid to Acyl Chloride

To facilitate amide bond formation, the carboxylic acid intermediate is activated to its corresponding acyl chloride. This is achieved using oxalyl chloride, a reagent known for its effectiveness in converting carboxylic acids to acyl chlorides under mild conditions.

Reaction Conditions and Mechanism

The reaction is typically conducted in anhydrous dichloromethane at 0–25°C. Oxalyl chloride is added dropwise to a suspension of 5-methoxy-2-methylbenzofuran-3-carboxylic acid, followed by catalytic dimethylformamide (DMF) to accelerate the reaction. The mixture is stirred for 4–6 hours, yielding the acyl chloride derivative.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reagent | Oxalyl Chloride |

| Catalyst | DMF (1–2 drops) |

| Reaction Time | 4–6 hours |

This step is critical for ensuring high reactivity in the subsequent amidation reaction.

Amidation with 4-Acetylaniline

The final step involves coupling the acyl chloride with 4-acetylaniline to form the target carboxamide. This reaction is performed in a polar aprotic solvent, such as tetrahydrofuran (THF) or ethyl acetate, under inert atmosphere conditions.

Optimization of Amidation Conditions

A mixture of the acyl chloride and 4-acetylaniline is stirred at 25–30°C for 12–16 hours. Triethylamine is added to neutralize the generated HCl, driving the reaction to completion. The choice of solvent and base significantly impacts the yield:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25–30°C |

| Base | Triethylamine |

| Reaction Time | 12–16 hours |

| Yield | 80–85% |

Post-reaction workup includes filtration, solvent evaporation, and recrystallization from ethanol/water to obtain the pure product.

Alternative Synthetic Pathways

Direct Aminolysis of Esters

In an alternative approach, ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate is treated with 4-acetylaniline in the presence of sodium methoxide. This one-pot method avoids the isolation of the carboxylic acid intermediate but results in a lower yield (65–70%) due to competing hydrolysis.

Catalytic Amidation

Recent advancements employ transition-metal catalysts, such as palladium, to facilitate the amidation reaction. However, this method is less commonly used due to the complexity of catalyst recovery and higher costs.

Characterization and Purification

The final product is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. Key spectral data include:

-

1H-NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, benzofuran-H), 7.89 (d, J = 8.4 Hz, 2H, acetylphenyl-H), 7.45 (d, J = 8.4 Hz, 2H, acetylphenyl-H), 6.92 (s, 1H, benzofuran-H), 3.89 (s, 3H, OCH3), 2.61 (s, 3H, CH3), 2.55 (s, 3H, COCH3).

-

Melting Point: 198–200°C.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and the corresponding amine.

-

Conditions :

-

Acidic: Concentrated H₂SO₄ at elevated temperatures (60–80°C)

-

Basic: 1–5 M NaOH aqueous solution under reflux

-

-

Products :

-

5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid

-

4-Acetylaniline

-

Acetyl Group Hydrolysis

The acetyl substituent on the phenyl ring hydrolyzes to a carboxylic acid under strong acidic conditions.

Methoxy Group Demethylation

The methoxy group undergoes demethylation to form a hydroxyl group.

-

Conditions :

-

HBr in acetic acid (2–4 hours, 80°C)

-

-

Products :

-

5-Hydroxy-2-methyl-1-benzofuran-3-carboxamide derivative

-

Nucleophilic Substitution at the Methoxy Group

The methoxy group participates in nucleophilic substitution with amines or thiols.

-

Conditions :

-

NaNH₂ in anhydrous THF (0°C to room temperature)

-

-

Example Reaction :

-

Products :

-

Thioether or secondary amine derivatives

-

Methyl Group Oxidation on Benzofuran

The methyl group attached to the benzofuran ring oxidizes to a carboxylic acid.

-

Conditions :

-

KMnO₄ in acidic medium (H₂SO₄, 60°C)

-

-

Products :

-

5-Methoxy-2-carboxy-1-benzofuran-3-carboxamide

-

Degradation Under Extreme pH

The compound degrades in strongly acidic (pH < 2) or basic (pH > 12) environments, leading to cleavage of the benzofuran ring.

-

Observed Byproducts :

-

Quinone derivatives (via ring-opening oxidation)

-

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

-

Methoxy Demethylation : Involves protonation of the methoxy oxygen, followed by SN2 displacement by bromide.

This compound’s reactivity profile highlights its utility as a scaffold for generating derivatives with modified biological or physicochemical properties. Researchers must optimize conditions to avoid concurrent degradation pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that benzofuran derivatives, including N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression. A study demonstrated that similar compounds showed efficacy against breast and lung cancer cell lines, suggesting a promising therapeutic avenue for this compound as well .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases. The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a common mechanism through which such compounds exert their effects. In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound helps in optimizing its pharmacological properties. Key structural features influencing activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Acetyl group at para position | Enhances lipophilicity and bioavailability |

| Methoxy group | Contributes to electron-donating properties |

| Benzofuran core | Essential for biological activity |

These features collectively enhance the compound's interaction with biological targets, leading to improved therapeutic outcomes.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including:

- Formation of the benzofuran core.

- Introduction of the acetyl and methoxy groups via electrophilic aromatic substitution.

- Final carboxamide formation through amide coupling reactions.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with apoptosis confirmed through flow cytometry analysis .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory markers, the compound was tested in a murine model of arthritis. Administration led to a marked decrease in swelling and pain scores compared to control groups, alongside reduced levels of TNF-alpha and IL-6 in serum samples .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Compound A : 5-Methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 98764-80-8)

- Structure : Differs by substituting the 4-acetylphenyl group with a 4-methoxyphenyl moiety.

- Molecular Formula: C₁₈H₁₇NO₄ (Molar mass: 311.33 g/mol) .

- Key Differences :

- The methoxy group (–OCH₃) is electron-donating, increasing electron density on the phenyl ring, whereas the acetyl group (–COCH₃) is electron-withdrawing. This alters reactivity and binding interactions.

- The acetyl group may enhance hydrophobic interactions but reduce solubility compared to the methoxy analog.

Compound B : N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4)

- Structure: Features a 4-aminophenyl group and a simpler furan ring (vs. benzofuran).

- Hazards : Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- The benzofuran core in the target compound likely improves metabolic stability compared to the furan derivative.

Halogenated and Cyclopropane-Containing Analogs

Compound C : 6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Sulfonamide and Heterocyclic Derivatives

Compound D : 6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Data Table: Structural and Functional Comparison

Biological Activity

N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various chemical pathways involving benzofuran derivatives. The synthesis typically includes the formation of the benzofuran core followed by the introduction of the acetyl and methoxy groups. The detailed synthetic route can be optimized based on desired yields and purity levels.

Anticancer Properties

Recent studies indicate that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for related compounds in these studies ranged from 2.1 to 9.8 µM, indicating potent cytotoxicity compared to standard treatments like sorafenib .

- Mechanism of Action : The mechanism involves the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers (caspase-3 and BAX) and a decrease in anti-apoptotic markers (Bcl-2) in treated cells .

- Cell Cycle Arrest : Studies suggest that this compound may induce G2/M phase arrest in cancer cells, further contributing to its anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

| Compound Structure | Key Functional Groups | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-5-methoxy | Acetyl, Methoxy | High cytotoxicity against cancer cells |

| Benzofuran derivatives | Various substitutions | Enhanced anticancer properties |

The presence of the benzofuran moiety is crucial for the anticancer activity, while modifications at the phenyl ring can enhance potency and selectivity against specific cancer types .

Case Studies

Several studies have examined the biological effects of benzofuran derivatives similar to this compound:

- Study on Metastasis : A related benzofuran derivative demonstrated anti-metastatic properties by inhibiting cell motility and migration in hepatocellular carcinoma cell lines. This was associated with upregulation of E-cadherin and downregulation of vimentin, which are critical markers for epithelial-mesenchymal transition (EMT) .

- In Vivo Models : In murine models, compounds structurally akin to N-(4-acetylphenyl)-5-methoxy showed significant inhibition of tumor growth without affecting body weight or vital organ size, indicating a favorable safety profile .

Q & A

Q. What synthetic strategies are recommended for N-(4-acetylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, and how are key intermediates purified?

- Answer : The synthesis involves a multi-step approach: (i) Construct the benzofuran core via condensation of o-hydroxyacetophenone derivatives and chloroacetone under reflux conditions. (ii) Introduce the 4-acetylphenyl group via amide coupling using reagents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) . (iii) Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Critical parameters include temperature control during coupling (50–60°C) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are essential for structural validation and purity assessment?

- Answer :

- 1H/13C NMR : Confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, acetyl carbonyl at ~200 ppm) and carbon frameworks .

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98%) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~352) .

Q. What are the standard protocols for preliminary solubility and stability testing?

- Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260–280 nm) .

- Stability : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC retention time shifts .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be systematically resolved?

- Answer :

- Assay Harmonization : Compare studies using standardized protocols (e.g., identical cell lines like HepG2, fixed exposure durations).

- Meta-Analysis : Pool data from multiple sources to identify trends (e.g., IC50 ranges against cancer vs. normal cells) .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability differences caused by substituent variations .

Q. What methodological approaches optimize the compound’s pharmacokinetic properties for in vivo studies?

- Answer :

- Prodrug Design : Modify the acetyl group to ester prodrugs for enhanced metabolic stability .

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve aqueous solubility and half-life .

- Dosing Regimens : Conduct pilot PK studies in rodent models to determine optimal administration routes (oral vs. intraperitoneal) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Answer :

- Methoxy Group : Replace with halogens (e.g., Cl) to study effects on lipophilicity and target binding .

- Acetylphenyl Group : Substitute with sulfonamides or heterocycles to modulate receptor selectivity .

- Benzofuran Core : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .

- QSAR Models : Train algorithms on benzofuran derivative datasets to predict IC50 values .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize variability?

- Answer :

- Dose Range : Use logarithmic dilutions (0.1–100 µM) to capture full activity profiles .

- Replicates : Include triplicate technical replicates and biological triplicates (e.g., three independent cell passages) .

- Controls : Normalize data to vehicle (DMSO) and positive controls (e.g., paclitaxel for cytotoxicity) .

Q. What statistical methods are appropriate for analyzing synergistic effects in combination therapies?

- Answer :

- Chou-Talalay Method : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software .

- Isobolograms : Graphically represent additive/synergistic interactions at fixed effect levels (e.g., IC50) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Waste Disposal : Neutralize acidic/basic residues before disposal in approved chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.